2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol
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Overview
Description
2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol is an organic compound with the molecular formula C14H14ClNO and a molecular weight of 247.72 g/mol . This compound is characterized by the presence of a phenol group, a chloro-substituted aromatic ring, and an amino-methyl linkage. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol typically involves the reaction of 3-chloro-4-methylaniline with formaldehyde and phenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the amino-methyl linkage. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and pathways.
Biology: This compound is used in biochemical assays to study enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the chloro-substituted aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol include:
2-Amino-4-methylphenol: This compound has a similar structure but lacks the chloro group, which can affect its reactivity and biological activity.
2-Chloro-4-methylphenol: This compound lacks the amino-methyl linkage, which can influence its chemical properties and applications.
The presence of the chloro group and the amino-methyl linkage in this compound makes it unique and provides it with distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(3-chloro-4-methylanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREQQHVZFWNKCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CC=C2O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84474-01-1 |
Source
|
Record name | ALPHA-(3-CHLORO-PARA-TOLUIDINO)-ORTHO-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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